

Spectroscopic Characterization of Boc-N-methyl-D-alanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-((tert-Butoxycarbonyl) (methyl)amino)propanoic acid
Cat. No.:	B129879

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Boc-N-methyl-D-alanine, an important N-methylated amino acid derivative crucial in peptide synthesis and drug design. Due to the limited availability of complete spectroscopic datasets for the D-enantiomer, this guide primarily utilizes data from its L-enantiomer, Boc-N-methyl-L-alanine. In achiral solvents and conditions, the spectroscopic properties of enantiomers are identical. This document offers a comprehensive summary of physical properties, spectroscopic data, and detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Data Presentation

The following tables summarize the key physical and spectroscopic properties of Boc-N-methyl-D-alanine and its L-enantiomer.

Table 1: Physical and Chemical Properties

Property	Value	Source
Chemical Name	(2R)-2-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid	Chem-Impex[1]
Synonyms	Boc-N-Me-D-Ala-OH, N-(tert-Butoxycarbonyl)-N-methyl-D-alanine	Chem-Impex[1]
CAS Number	19914-38-6	Chem-Impex[1]
Molecular Formula	C ₉ H ₁₇ NO ₄	Chem-Impex[1]
Molecular Weight	203.24 g/mol	Biosynth
Melting Point	78-87 °C	Chem-Impex[1]
Optical Rotation	[α]D ²⁵ = +32 ± 2° (c=1.127 in MeOH)	Chem-Impex[1]
Appearance	White to off-white powder	TCI Chemicals

Table 2: ¹H NMR Spectroscopic Data for Boc-N-methyl-L-alanine*

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.40	s	9H	C(CH ₃) ₃ (Boc group)
1.35	d, J=6.9 Hz	3H	CH(CH ₃)
2.85	s	3H	N-CH ₃
4.45	m	1H	CH(CH ₃)
~10-12	br s	1H	COOH

**Data is for the L-enantiomer (Boc-N-methyl-L-alanine) and is expected to be identical for the D-enantiomer in an achiral solvent. Data is compiled and representative of typical values for Boc-protected amino acids.

Table 3: ¹³C NMR Spectroscopic Data for Boc-N-methyl-L-alanine*

Chemical Shift (δ) ppm	Assignment
18.6	$\text{CH}(\text{CH}_3)$
28.4	$\text{C}(\text{CH}_3)_3$ (Boc group)
30.9	N-CH_3
56.5	$\text{CH}(\text{CH}_3)$
79.9	$\text{C}(\text{CH}_3)_3$ (Boc group)
155.1	N-C=O (Boc carbamate)
172.6	COOH

**Data is for the L-enantiomer (Boc-N-methyl-L-alanine) and is expected to be identical for the D-enantiomer in an achiral solvent. Data is compiled and representative of typical values for Boc-protected amino acids.[\[2\]](#)[\[3\]](#)

Table 4: IR Spectroscopic Data for Boc-N-methyl-L-alanine*

Wavenumber (cm^{-1})	Assignment
~3300 (broad)	O-H stretch (carboxylic acid)
2970-2930	C-H stretch (aliphatic)
1740-1700	C=O stretch (carboxylic acid and carbamate)
1520-1490	N-H bend (amide II, if present as a rotamer)
1450, 1370	C-H bend (methyl, tert-butyl)
1160-1140	C-O stretch (carbamate)

**Data is representative for Boc-protected amino acids and is expected to be very similar for both D and L enantiomers.[\[4\]](#)

Table 5: Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Assignment
Electrospray (ESI)	Positive	204.1230	$[M+H]^+$
Electrospray (ESI)	Positive	226.1049	$[M+Na]^+$
Electrospray (ESI)	Negative	202.1084	$[M-H]^-$
Electron Impact (EI)	-	146, 102, 57	Key Fragments

**Predicted values and common fragmentation patterns for a molecule of this structure.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of Boc-N-methyl-D-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of Boc-N-methyl-D-alanine.

¹H and ¹³C NMR Analysis Protocol:

- Sample Preparation: Accurately weigh 5-10 mg of Boc-N-methyl-D-alanine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a clean, dry vial.[\[5\]](#)
- Transfer: Transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the field frequency using the deuterium signal from the solvent.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition:

- Acquire a ^1H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[5]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[5]
- Data Processing:
 - Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.[5]
- Analysis:
 - Calibrate the spectra using the residual solvent peak (e.g., CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).[5]
 - Integrate the peaks in the ^1H spectrum and assign all signals in both spectra to the corresponding atoms in the Boc-N-methyl-D-alanine structure.

Infrared (IR) Spectroscopy

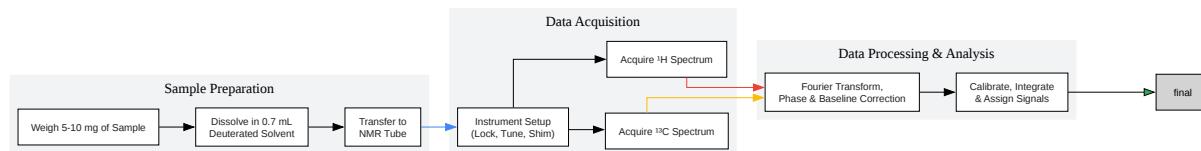
IR spectroscopy is used to identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

- Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
- Sample Application: Place a small amount of the solid Boc-N-methyl-D-alanine powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: Perform a background correction on the collected spectrum.

- Analysis: Identify the characteristic absorption bands corresponding to the functional groups (O-H, C-H, C=O, C-O, N-H).

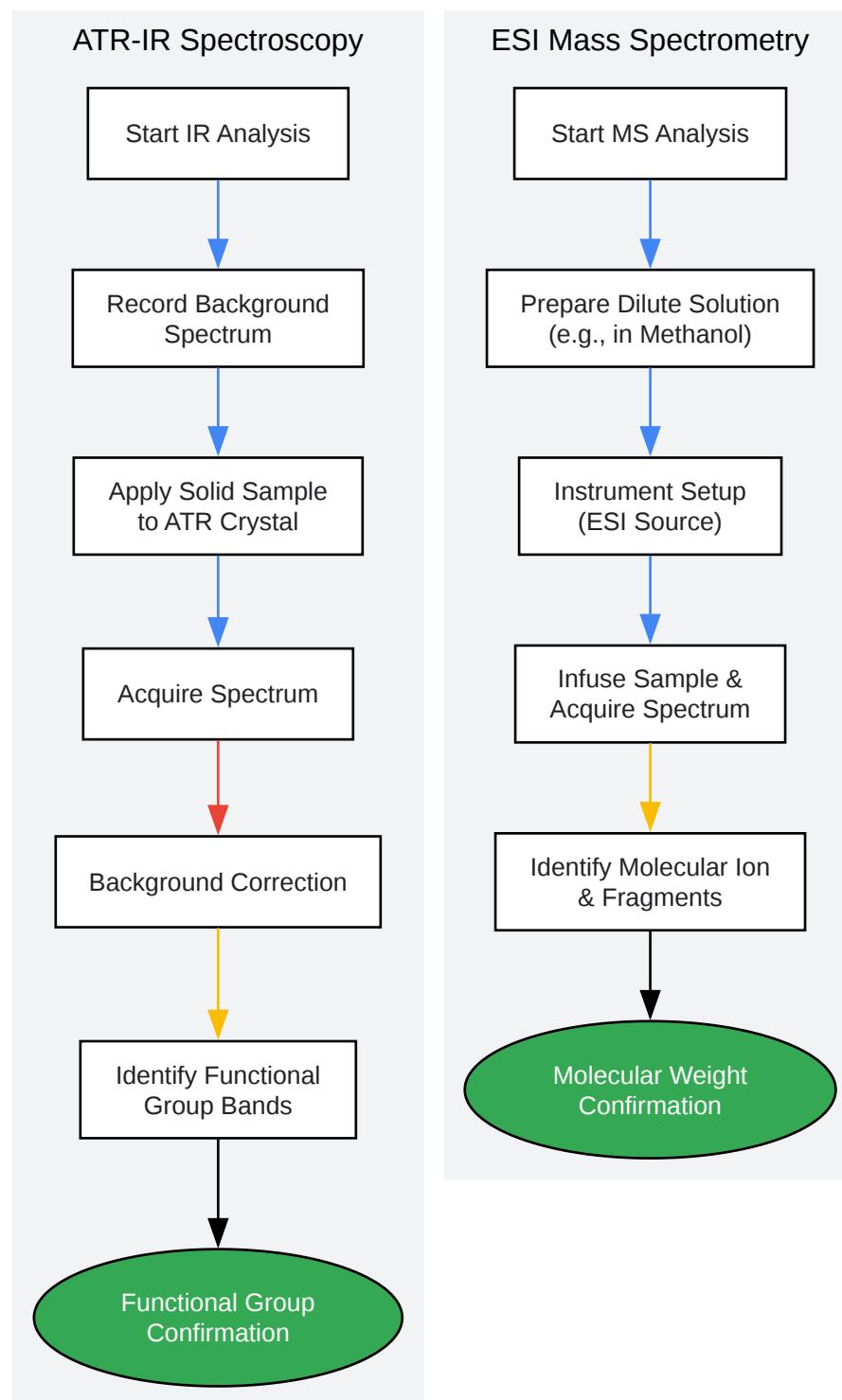
Mass Spectrometry (MS)


Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

- Sample Preparation: Prepare a dilute solution of Boc-N-methyl-D-alanine (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument Setup:
 - Set up the mass spectrometer with an ESI source.
 - Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-20 μ L/min).[\[6\]](#)
 - Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range.
- Data Analysis:
 - Identify the molecular ion peak (e.g., $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$).
 - Analyze the fragmentation pattern to confirm the structure.

Mandatory Visualizations


The following diagrams illustrate the experimental workflows for the spectroscopic characterization of Boc-N-methyl-D-alanine.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectroscopic analysis.

IR and MS Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Workflows for IR and MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aapep.bocsci.com [aapep.bocsci.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Boc-N-methyl-D-alanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129879#spectroscopic-characterization-of-boc-n-methyl-d-alanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com